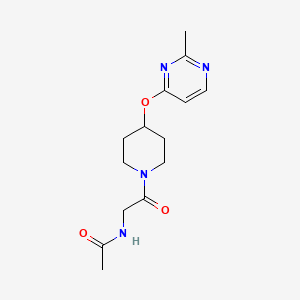

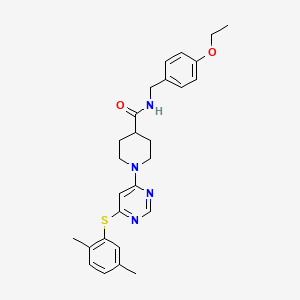

![molecular formula C12H19N5O3S B2881038 N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide CAS No. 2034371-75-8](/img/structure/B2881038.png)

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide” belongs to the class of organic compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines have been studied for their potential biological activities .

Molecular Structure Analysis

Pyrrolopyrimidines have a distinctive structure with a pyrrole ring fused to a pyrimidine ring . The presence of the morpholino group and the sulfonamide group would add complexity to the molecule and potentially influence its reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions of pyrrolopyrimidines would largely depend on the specific substituents present on the molecule . For instance, the presence of electron-donating or electron-withdrawing groups could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthetic Approaches

Compounds structurally related to N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide have been extensively studied for their crystal structures, providing insights into their molecular conformations and potential for forming supramolecular assemblies. For instance, the analysis of related sulfonamide-based compounds revealed intricate molecular conformations stabilized by intramolecular interactions and their ability to form dimers and chains through hydrogen bonding in the crystal lattice (Kumar et al., 2012). Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and pharmaceutical development.

Biological Activity and Therapeutic Potential

Sulfonamide hybrids, incorporating various pharmacophores, exhibit a broad range of biological activities. Recent advances have highlighted the synthesis and biological evaluation of sulfonamide-based hybrids, showing significant potential in antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain applications (Ghomashi et al., 2022). This research underscores the versatility of sulfonamide moieties when combined with other biologically active scaffolds, suggesting potential avenues for developing new therapeutic agents.

Antioxidant and Neuroprotective Applications

Compounds bearing sulfonamide groups have been identified as potential multifunctional antioxidants, offering prospects for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's disease (AD). These compounds exhibit properties that protect cells against oxidative stress, suggesting their utility in preventive treatments (Jin et al., 2010). The integration of sulfonamide groups with free radical scavenging and metal chelating functionalities indicates a promising strategy for developing therapies against oxidative stress-related conditions.

Wirkmechanismus

Target of Action

The primary target of N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound exerts significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. The compound also induces apoptosis, a programmed cell death process, further contributing to its anti-proliferative effects .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle and the induction of apoptosis . The compound has shown superior cytotoxic activities against various cell lines .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3S/c1-15(2)21(18,19)17-8-10-7-13-12(14-11(10)9-17)16-3-5-20-6-4-16/h7H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZANNJAUWLLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880956.png)

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2880957.png)

![Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2880958.png)

![Tert-butyl 6-hydroxy-4-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,4-diazepane-1-carboxylate](/img/structure/B2880959.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2880961.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate](/img/structure/B2880963.png)

![N-cyclopropyl-4-(N,N-diethylsulfamoyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2880965.png)

![3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2880966.png)